molecular formula C12H16O3 B13922574 Methyl 5-(4-hydroxyphenyl)pentanoate

Methyl 5-(4-hydroxyphenyl)pentanoate

Cat. No.: B13922574
M. Wt: 208.25 g/mol
InChI Key: VRPBPRWMUAQEJY-UHFFFAOYSA-N
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Description

Methyl 5-(4-hydroxyphenyl)pentanoate is an organic compound with the molecular formula C12H16O3. It is an ester derived from the reaction between 4-hydroxybenzoic acid and methyl pentanoate. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-(4-hydroxyphenyl)pentanoate can be synthesized through esterification reactions. One common method involves the reaction of 4-hydroxybenzoic acid with methyl pentanoate in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions allows for large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-hydroxyphenyl)pentanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or ethers.

Scientific Research Applications

Methyl 5-(4-hydroxyphenyl)pentanoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 5-(4-hydroxyphenyl)pentanoate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-hydroxybenzoate: Similar structure but with a shorter carbon chain.

    Ethyl 5-(4-hydroxyphenyl)pentanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    Methyl 5-(4-methoxyphenyl)pentanoate: Similar structure but with a methoxy group instead of a hydroxyl group.

Uniqueness

Methyl 5-(4-hydroxyphenyl)pentanoate is unique due to its specific combination of a hydroxyl group and a pentanoate ester group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.

Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

methyl 5-(4-hydroxyphenyl)pentanoate

InChI

InChI=1S/C12H16O3/c1-15-12(14)5-3-2-4-10-6-8-11(13)9-7-10/h6-9,13H,2-5H2,1H3

InChI Key

VRPBPRWMUAQEJY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCC1=CC=C(C=C1)O

Origin of Product

United States

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